molecular formula C7H9NO5 B2727606 2-(5-Oxopyrrolidin-2-yl)propanedioic acid CAS No. 1934442-79-1

2-(5-Oxopyrrolidin-2-yl)propanedioic acid

Cat. No.: B2727606
CAS No.: 1934442-79-1
M. Wt: 187.151
InChI Key: DRPSXXZDOVAZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Oxopyrrolidin-2-yl)propanedioic acid is a useful research compound. Its molecular formula is C7H9NO5 and its molecular weight is 187.151. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-oxopyrrolidin-2-yl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c9-4-2-1-3(8-4)5(6(10)11)7(12)13/h3,5H,1-2H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPSXXZDOVAZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Oxopyrrolidin-2-yl)propanedioic acid, also known by its CAS number 1934442-79-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

This compound contains a pyrrolidine ring, which is significant in many biological applications. Its structure can be represented as follows:

C7H11NO4\text{C}_7\text{H}_11\text{N}\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly:

CompoundIC50 (µM)Cell Line
Compound A66A549 (Lung)
Compound B80HSAEC1-KT (Non-cancerous)

The results suggest that while these compounds are effective against cancer cells, they also show varying levels of toxicity towards non-cancerous cells, indicating a need for further optimization to enhance selectivity .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against multidrug-resistant strains.

Screening Against Pathogens

In a recent screening, several derivatives were tested against clinically significant pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus10 µg/mL
Klebsiella pneumoniae15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets.

Target Interactions

Compounds with similar structures have been found to interact with various enzymes and receptors. The mechanism often involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or other enzymes involved in cell proliferation and survival.
  • Disruption of Cell Membranes : Antimicrobial activity may stem from the compound's ability to disrupt bacterial cell membranes, leading to cell death.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that modifications to the side chains significantly influenced anticancer activity. For example, compounds with electron-withdrawing groups showed enhanced potency against A549 cells compared to those with electron-donating groups .
  • Antimicrobial Resistance : Another study focused on the efficacy of these compounds against resistant strains of Staphylococcus aureus. The findings indicated that certain structural modifications could lead to increased effectiveness against resistant strains, suggesting a pathway for developing new antimicrobial agents .

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